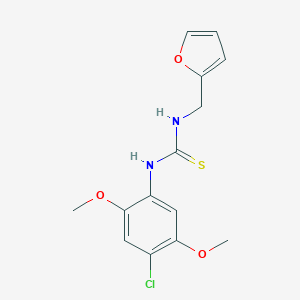![molecular formula C13H20N2O4S B216512 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B216512.png)
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPA is a white crystalline solid that is soluble in water and organic solvents. It is a derivative of sulfonamide and has a molecular weight of 324.4 g/mol.
作用机制
The mechanism of action of EPPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation. EPPA has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
EPPA has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, EPPA has been shown to have anti-inflammatory and analgesic effects. EPPA has also been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of EPPA is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. EPPA is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of EPPA is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on EPPA. One area of research is the development of EPPA-based drugs for the treatment of cancer. Another area of research is the investigation of the neuroprotective properties of EPPA and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies on the mechanism of action of EPPA could provide valuable insights into its potential applications in various fields.
合成方法
EPPA can be synthesized by reacting 4-aminobenzenesulfonamide with ethyl 3-chloropropionate in the presence of a base such as sodium hydride. The resulting product is then treated with acetic anhydride to yield EPPA. The synthesis of EPPA is a relatively straightforward process and can be carried out in a laboratory setting.
科学研究应用
EPPA has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of EPPA is in the development of drugs for the treatment of cancer. EPPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
属性
产品名称 |
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide |
|---|---|
分子式 |
C13H20N2O4S |
分子量 |
300.38 g/mol |
IUPAC 名称 |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C13H20N2O4S/c1-3-19-10-4-9-14-20(17,18)13-7-5-12(6-8-13)15-11(2)16/h5-8,14H,3-4,9-10H2,1-2H3,(H,15,16) |
InChI 键 |
GLOWWLGSMPVHOK-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
规范 SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B216438.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)
![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)
